molecular formula C7H13ClO2 B13933092 Propyl 3-chlorobutanoate CAS No. 62108-72-9

Propyl 3-chlorobutanoate

Cat. No.: B13933092
CAS No.: 62108-72-9
M. Wt: 164.63 g/mol
InChI Key: OPZLOOXQPPMSKG-UHFFFAOYSA-N
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Description

Propyl 3-chlorobutanoate is an organic compound with the molecular formula C7H13ClO2 It is an ester derived from butanoic acid and propanol, with a chlorine atom attached to the third carbon of the butanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl 3-chlorobutanoate can be synthesized through the esterification of 3-chlorobutanoic acid with propanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Propyl 3-chlorobutanoate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 3-chlorobutanoic acid and propanol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to produce the corresponding alcohol.

    Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as hydroxide ions in aqueous or alcoholic solutions.

Major Products Formed

    Hydrolysis: 3-chlorobutanoic acid and propanol.

    Reduction: 3-chlorobutanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Propyl 3-chlorobutanoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to produce various derivatives and intermediates.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of propyl 3-chlorobutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester bond can be hydrolyzed by esterases, releasing 3-chlorobutanoic acid and propanol, which may exert biological effects. The chlorine atom can also participate in substitution reactions, leading to the formation of various metabolites.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-chlorobutanoate: An ester with a similar structure but with a methyl group instead of a propyl group.

    Ethyl 3-chlorobutanoate: An ester with an ethyl group instead of a propyl group.

    Butyl 3-chlorobutanoate: An ester with a butyl group instead of a propyl group.

Uniqueness

Propyl 3-chlorobutanoate is unique due to its specific ester and chlorine substitution pattern, which imparts distinct chemical properties and reactivity. Its propyl group provides different steric and electronic effects compared to its methyl, ethyl, and butyl analogs, making it suitable for specific applications in synthesis and research.

Properties

CAS No.

62108-72-9

Molecular Formula

C7H13ClO2

Molecular Weight

164.63 g/mol

IUPAC Name

propyl 3-chlorobutanoate

InChI

InChI=1S/C7H13ClO2/c1-3-4-10-7(9)5-6(2)8/h6H,3-5H2,1-2H3

InChI Key

OPZLOOXQPPMSKG-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)CC(C)Cl

Origin of Product

United States

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